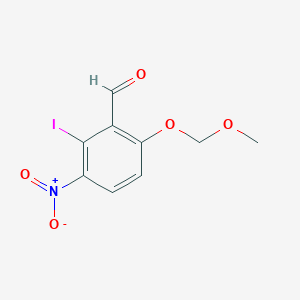
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an iodine atom, a methoxymethoxy group, and a nitro group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde typically involves multiple steps. One common method starts with the iodination of a suitable benzaldehyde derivative, followed by the introduction of the methoxymethoxy group and the nitro group through nitration reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Iodo-6-(methoxymethoxy)-3-nitrobenzoic acid.
Reduction: 2-Iodo-6-(methoxymethoxy)-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde depends on the specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The presence of the nitro group can facilitate electron transfer reactions, while the iodine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-6-methoxy-4-nitroaniline: Similar structure but with an aniline group instead of an aldehyde group.
2-Iodo-6-methoxyaniline: Lacks the nitro group and has an aniline group.
2-Iodo-6-methoxyphenol: Contains a phenol group instead of an aldehyde group.
Uniqueness
2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the methoxymethoxy group can influence the compound’s solubility and stability, making it suitable for specific research and industrial purposes.
Propriétés
Numéro CAS |
139277-46-6 |
|---|---|
Formule moléculaire |
C9H8INO5 |
Poids moléculaire |
337.07 g/mol |
Nom IUPAC |
2-iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8INO5/c1-15-5-16-8-3-2-7(11(13)14)9(10)6(8)4-12/h2-4H,5H2,1H3 |
Clé InChI |
NQWRAJMSDSGLTE-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=C(C=C1)[N+](=O)[O-])I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)
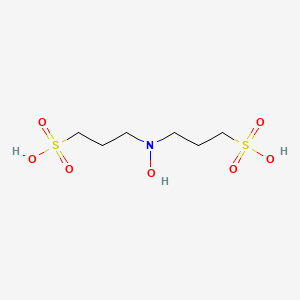
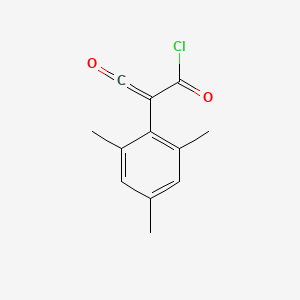

![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
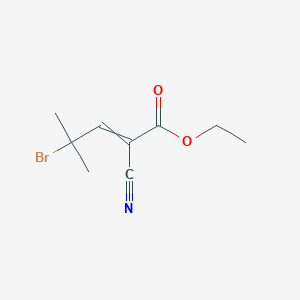

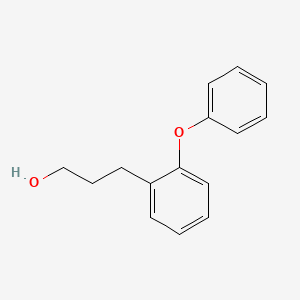

![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
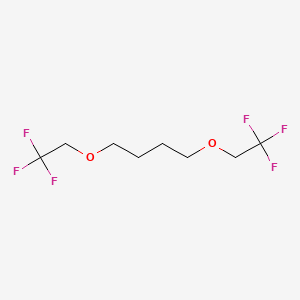
![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)

